molecular formula C6H9N3O B7805122 N,5-Dimethyl-1H-pyrazole-3-carboxamide

N,5-Dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B7805122
M. Wt: 139.16 g/mol
InChI Key: IGHCHIRGHUQPAS-UHFFFAOYSA-N
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Description

Product Overview N,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS 4027-55-8) is a high-purity chemical compound supplied for research and development purposes. This compound features a pyrazole core linked to a carboxamide group, a structure recognized for its versatility in medicinal chemistry and materials science . With the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol, it is characterized for precise application in scientific studies . Research Applications and Value The pyrazole-3-carboxamide scaffold is a privileged structure in the design of bioactive molecules. It serves as a key precursor in the synthesis of novel metal coordination complexes. Recent studies have shown that ligands based on 1,5-dimethyl-1H-pyrazole-3-carboxamide can form mononuclear and dinuclear complexes with metals like Nickel (Ni) and Cadmium (Cd), which exhibit enhanced lipophilicity and biological activity compared to the organic ligands alone . These complexes are investigated for their potent antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi . Furthermore, the pyrazole-carboxamide motif is found in various commercial pharmaceuticals and agrochemicals, underscoring its significance in drug discovery and development . Researchers value this compound for exploring new antibiotic agents to combat multi-drug-resistant pathogens . Handling and Safety This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. General hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-5(9-8-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHCHIRGHUQPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of N,5 Dimethyl 1h Pyrazole 3 Carboxamide

Established Synthetic Routes to N,5-Dimethyl-1H-pyrazole-3-carboxamide

The synthesis of the this compound scaffold is rooted in fundamental principles of heterocyclic chemistry, primarily involving cyclization reactions. These methods have been refined over time to improve yield, regioselectivity, and efficiency.

Cyclocondensation and Condensation Reactions Utilizing Pyrazole (B372694) Derivatives

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, is the most prevalent method for constructing the pyrazole ring. nih.govbeilstein-journals.org The reaction involves a bidentate nucleophile, typically a hydrazine, attacking a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The regioselectivity of the condensation can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For this compound, this would typically involve the reaction of a suitably substituted β-ketoester with methylhydrazine. The reaction of α,β-unsaturated ketones with hydrazines can also be employed, which initially forms pyrazolines that are subsequently oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov

One-Pot Synthesis Approaches and Reaction Optimization

Modern synthetic strategies increasingly favor one-pot, multicomponent reactions (MCRs) due to their efficiency, reduced waste, and broader scope compared to traditional multi-step methods. nih.govbeilstein-journals.org One-pot syntheses of pyrazole derivatives often involve the in situ generation of the required 1,3-dicarbonyl intermediates, which then immediately react with a hydrazine in a consecutive MCR. nih.govbeilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form the 1,3-dicarbonyl compound, which is then cyclized. nih.govbeilstein-journals.org Optimization of these reactions often involves screening different catalysts, solvents, and reaction temperatures to maximize yield and purity. nih.govbiointerfaceresearch.com For example, a one-pot approach for synthesizing 1H-pyrazole-1-carbothioamide derivatives has been developed using a nano-flake catalyst at 60-70°C, achieving high yields in short reaction times. biointerfaceresearch.com Similarly, a concise one-pot synthesis for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been achieved using lithium tert-butoxide to mediate a Claisen condensation followed by a Knorr reaction. researchgate.net

Table 1: Examples of One-Pot/Multicomponent Reactions for Pyrazole Synthesis

Reaction TypeKey ReagentsConditionsProduct TypeReference
Claisen Condensation-Knorr Reaction SequenceEnolates, Carboxylic acid chlorides, HydrazinesLithium tert-butoxide as base4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylates researchgate.net
Pseudo-Five-Component Reactionα,β-Unsaturated ketones (in chromene systems), HydrazineBoiling acetic acid4-Acylpyrazolinylpyrazoles nih.gov
Three-Component SynthesisHydrazine hydrate, Arylidene malononitrile, IsothiocyanatesHAp/ZnCl2 catalyst, 60-70°C, solvent-free5-Amino-1H-pyrazole-1-carbothioamides biointerfaceresearch.com
One-Pot Thiazole-Pyrazole Synthesis3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide (B42300), Acetyl acetoneRoom temperature, 10 min stirringThiazolyl-pyrazole derivatives acgpubs.org

Employment of Specific Precursors (e.g., Ethyl Acetoacetate (B1235776), Triethyl Orthoformate, Acetic Anhydride)

The construction of the pyrazole ring relies on specific precursors that provide the necessary carbon backbone. Ethyl acetoacetate is a classic example of a 1,3-dicarbonyl compound (a β-ketoester) used in Knorr synthesis. nih.gov In a typical reaction to form a pyrazole core, ethyl acetoacetate would react with a hydrazine derivative. nih.govbeilstein-journals.org For instance, reacting β-ketoesters with in situ generated 1-formyl-1-methylhydrazine (from methylhydrazine and ethyl formate) can produce triply substituted pyrazoles. nih.govbeilstein-journals.org Acetic anhydride (B1165640) can be used in derivatization steps, such as in the synthesis of 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone from its pyrazole precursor. jocpr.com These precursors are fundamental building blocks in the modular construction of complex pyrazole systems.

Synthesis via Aminopyrazole Intermediates

An alternative and versatile route to pyrazole carboxamides involves the initial synthesis of an aminopyrazole, which is then further functionalized. mdpi.comchim.it 5-Aminopyrazoles are commonly synthesized through the cyclocondensation of hydrazine with β-ketonitriles or α,β-unsaturated nitriles that have a leaving group at the β-position. chim.it These aminopyrazole intermediates can then be transformed into the desired carboxamide derivatives. mdpi.com For example, 5-aminopyrazoles have been converted into carboxamide derivatives which were then evaluated for biological activity. mdpi.com This two-step process allows for a wide range of functionalizations and the introduction of diverse substituents onto the pyrazole core. mdpi.com The condensation of 5-aminopyrazoles with other molecules, such as N-substituted isatin, can lead to complex hybrid systems. mdpi.com

Functionalization and Derivatization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modification. Functionalization strategies are employed to introduce a wide variety of substituents, thereby modulating the molecule's physicochemical and biological properties. nih.govnih.gov These modifications can occur at different positions of the pyrazole ring or on the carboxamide side chain.

Introduction of Heterocyclic and Aliphatic Substituents

A primary strategy for derivatization involves appending various heterocyclic and aliphatic groups to the pyrazole framework. This is often achieved through condensation reactions, coupling reactions, or by building upon existing functional groups.

Heterocyclic Substituents:

Thiazole (B1198619) and Pyridine (B92270) Moieties: Novel heterocyclic compounds have been prepared through the condensation reaction of pyrazole precursors with derivatives of 1,3-thiazole or aminopyridine. researchgate.net For example, pyrazolo-thiazole substituted pyridines have been synthesized, demonstrating the ability to create complex, multi-ring systems. nih.gov A one-pot reaction can simultaneously form both a thiazole and a pyrazole ring system to yield thiazolyl-pyrazole derivatives. acgpubs.org

Other Heterocycles: The pyrazole core has been linked to various other heterocycles. Studies have reported the synthesis of pyrazole-carboxamides bearing isoxazole (B147169) and sulfonamide moieties. nih.gov

Aliphatic Substituents:

N-Alkylation: Direct N-alkylation of the pyrazole ring is a common method for introducing aliphatic chains. A method has been developed for the direct preparation of N-alkyl substituted pyrazoles from primary aliphatic amines and diketones. nih.gov

Carboxamide Derivatization: The carboxamide group is a key site for introducing diversity. For instance, novel 1H-pyrazole-3-carboxamide derivatives were synthesized by reacting a pyrazole intermediate with cyclopropylamine (B47189) to introduce a cyclopropylureido group at the 5-position. jst.go.jp In another example, reaction with pyridine formaldehyde (B43269) followed by reduction introduced a pyridin-4-yl-methyl group. jst.go.jp This highlights the transformation of the pyrazole core into more complex structures with varied aliphatic and aryl-aliphatic side chains.

Table 2: Examples of Functionalized this compound Derivatives

Derivative TypeIntroduced Substituent(s)Synthetic StrategyReference
Pyrazolo-thiazole-pyridine hybridThiazolyl, Thiophenyl, PyrrolopyridineCoupling of a pyrazole-thiazole acetyl compound with other reagents nih.gov
Ureido-pyrazole-carboxamideCyclopropylureidoReaction of an amine intermediate with CDI and cyclopropylamine jst.go.jp
Pyridinylmethyl-pyrazole-carboxamidePyridin-4-yl-methylReductive amination with pyridine formaldehyde and sodium borohydride jst.go.jp
N-Alkyl PyrazoleDodecyl, AdamantylReaction of primary amines with 2,4-pentanedione nih.gov
Thiazolyl-PyrazoleThiazole ringOne-pot condensation of a bromoacetyl precursor, thiosemicarbazide, and acetyl acetone acgpubs.org
Azo-Pyrazole(4-Chlorophenyl)-diazenylCyclization of a hydrazono-pentanedione with hydrazine hydrate jocpr.com

Formation of Hybrid Chemical Architectures (e.g., Pyrazole-Thiadiazole, Pyrazole-Triazole)

The fusion of the this compound core with other heterocyclic systems, such as thiadiazoles and triazoles, yields hybrid molecules with potentially novel chemical and biological properties. The synthesis of these architectures often requires multi-step sequences that functionalize the initial pyrazole scaffold to facilitate cyclization reactions.

Pyrazole-Thiadiazole Hybrids:

The construction of pyrazole-thiadiazole hybrids from a pyrazole carboxamide precursor typically involves the conversion of the carboxamide group into a functionality capable of participating in thiadiazole ring formation. One common strategy involves transforming the carboxamide into a thioamide or a thiosemicarbazide derivative.

For instance, a plausible synthetic route could begin with the conversion of the carboxamide at the C3 position into a hydrazide. This intermediate can then react with isothiocyanates to form a thiosemicarbazide, which upon acid-catalyzed cyclization, yields a 1,3,4-thiadiazole (B1197879) ring linked to the pyrazole core. Another approach involves the reaction of a pyrazolyl-thiourea derivative with hydrazonoyl chlorides, which serves as a versatile method for constructing substituted 2-imino-1,3,4-thiadiazole systems. cu.edu.eg While these methods are general for pyrazole systems, they illustrate a clear pathway from the carboxamide functional group.

A different strategy involves building the thiadiazole ring by reacting a pyrazole intermediate containing a reactive handle with appropriate reagents. For example, a pyrazole substituted with a chloroacetyl group can react with a dithiocarbamate (B8719985) to form an intermediate that cyclizes into a thiadiazole ring. nih.gov

Key Reaction Pathways for Pyrazole-Thiadiazole Synthesis:

Starting Pyrazole DerivativeKey ReagentsResulting Hybrid StructureReference
Pyrazolyl-thioureaHydrazonoyl ChloridesPyrazole-imino-1,3,4-thiadiazole cu.edu.eg
Pyrazole with Chloroacetyl groupAmmonium dithiocarbamate / ArylaminePyrazole-thio-1,3,4-thiadiazole nih.gov

Pyrazole-Triazole Hybrids:

The synthesis of pyrazole-triazole hybrids often utilizes click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To apply this to this compound, one of the reacting partners (either the azide (B81097) or the alkyne) must first be installed on the pyrazole ring.

A common route involves the transformation of the pyrazole's C3-carboxamide into a different functional group, such as a carbaldehyde. The pyrazole-4-carbaldehyde can then be alkylated with propargyl bromide to introduce an alkyne functionality. nih.gov Subsequent reaction with an organic azide via CuAAC would yield the desired 1,2,3-triazole hybrid. Alternatively, the N1 position of the pyrazole ring can be functionalized with an azide-containing moiety, which can then react with various alkynes.

General Strategy for Pyrazole-Triazole Synthesis via CuAAC:

Pyrazole PrecursorKey TransformationCycloaddition PartnerResulting Hybrid StructureReference
Pyrazole-4-carbaldehydeAlkylation with Propargyl BromideOrganic Azide (R-N3)Pyrazole-methoxy-1,2,3-triazole nih.gov
Azidopyrazole-Terminal Alkyne (R-C≡CH)N-linked Pyrazole-triazoleGeneral Click Chemistry

Chemo- and Regioselective Modifications

The this compound molecule presents several sites for potential chemical modification: the N1-H, the C4-H, the C5-methyl group, and the carboxamide group itself. Achieving chemo- and regioselectivity is crucial for synthesizing specific derivatives without affecting other parts of the molecule.

N1-Position Substitution: The pyrazole ring contains a pyridine-like nitrogen and a pyrrole-like nitrogen (N-H). The N1-H is moderately acidic and can be deprotonated with a base, making the N1 atom a nucleophilic center for reactions with various electrophiles. This is a common and predictable site for regioselective alkylation or acylation. For example, treatment of 3,5-dimethyl-1H-pyrazole derivatives with acetyl chloride in pyridine leads to selective acetylation at the N1 position. jocpr.com

C4-Position Functionalization: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, although less readily than in more electron-rich aromatic systems. Reactions like halogenation can be directed to this position under specific conditions. However, in many pyrazole systems, electrophilic attack occurs preferentially at the C4 position. chim.it

Modification of Existing Functional Groups:

Carboxamide Group: The carboxamide at C3 is a robust functional group but can be transformed. Reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the carboxamide to an aminomethyl group.

C5-Methyl Group: The methyl group at the C5 position is generally unreactive but can undergo oxidation under harsh conditions.

The regioselectivity of pyrazole synthesis itself is a well-studied area, with the reaction conditions and the nature of the substituents on the precursors dictating whether a 1,3- or 1,5-disubstituted pyrazole is formed. acs.org This underlying principle of regiocontrol also influences the reactivity of the final heterocyclic product.

Summary of Selective Modifications:

Reactive SiteReaction TypeReagentsOutcomeReference
N1-PositionAcetylationAcetyl Chloride / PyridineN1-acetylated pyrazole jocpr.com
N1-PositionBrominationBr₂ / FeBr₃N1-brominated pyrazole
C3-CarboxamideReductionLiAlH₄C3-aminomethyl pyrazole

Process Analytical Technologies (PAT) for Monitoring Reaction Kinetics and Yields

Process Analytical Technologies (PAT) are essential for the efficient, safe, and reproducible synthesis of chemical compounds in a modern manufacturing environment. The implementation of PAT involves in-line or on-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to understand, control, and optimize reaction performance.

For the synthesis and transformations of this compound, PAT can be invaluable. The synthesis of pyrazoles often involves cyclocondensation reactions which can be sensitive to temperature, pH, and reactant stoichiometry. google.com Real-time monitoring allows for precise control over these parameters, leading to improved yields and purity while minimizing the formation of impurities and regioisomers.

Key PAT Tools and Applications:

Spectroscopic Methods (FTIR, Raman, NMR): These non-invasive techniques can be used to monitor the concentration of reactants, intermediates, and products in real-time. For example, in-line FTIR spectroscopy can track the disappearance of a starting material's characteristic carbonyl peak and the appearance of a product's unique vibrational bands, providing kinetic data and reaction endpoint determination.

Chromatographic Methods (HPLC, UPLC): Automated on-line HPLC systems can withdraw samples from the reactor periodically to analyze the reaction mixture's composition. This is particularly useful for complex reactions involving multiple intermediates or for tracking the formation of closely related isomers, such as in regioselective modification reactions.

Flow Chemistry: The synthesis of pyrazoles has been successfully adapted to continuous flow systems. Flow chemistry, combined with in-line analytical tools, offers superior control over reaction conditions (e.g., temperature, pressure, residence time) and enhances safety, especially for potentially hazardous reactions. This integration allows for real-time optimization of reaction yields and throughput.

A patent for the synthesis of a related compound, 5-acetyl-1H-pyrazole-3-carboxylic acid, highlights the importance of process control, such as pH adjustment and intermediate separation, to improve conversion rates and final yield, underscoring the principles of PAT. google.com By applying these technologies to the synthesis and transformations of this compound, manufacturers can achieve more robust and economically viable processes.

Potential PAT Applications for this compound Synthesis:

Synthetic StepMonitored ParameterPAT ToolBenefit
Formation of Hybrid ArchitecturesConcentration of starting material and productIn-line FTIR or On-line HPLCKinetic understanding, yield optimization, endpoint detection
Regioselective ModificationRatio of regioisomersOn-line HPLC/UPLCOptimization of selectivity, impurity profiling
CyclocondensationReaction temperature and pHTemperature probes, pH sensorsImproved yield and purity, process consistency google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N,5 Dimethyl 1h Pyrazole 3 Carboxamide Analogues

Correlative Analysis of Structural Modifications and Biological Activity Profiles

The biological activity of N,5-dimethyl-1H-pyrazole-3-carboxamide analogues can be significantly modulated by strategic structural modifications. These changes influence the compound's ability to interact with its biological target, thereby altering its efficacy.

The position and electronic nature of substituents on the pyrazole (B372694) ring and its appended functionalities are critical determinants of biological activity. researchgate.net Studies on various pyrazole carboxamide series have demonstrated that even minor alterations can lead to substantial changes in potency and selectivity. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of pyrazole carboxamide analogues, drawing from findings across different therapeutic targets.

Modification Site Substituent Observed Impact on Biological Activity Target Class Reference
Pyrazole C4-positionMethylEssential for potent CB1 receptor antagonismCannabinoid Receptor acs.org
Pyrazole C5-positionp-ChlorophenylKey for high affinity CB1 receptor bindingCannabinoid Receptor acs.org
Pyrazole C5-positionp-IodophenylIncreased potency for CB1 receptor antagonismCannabinoid Receptor acs.org
Pyrazole N1-position2,4-DichlorophenylCrucial for CB1 receptor antagonistic activityCannabinoid Receptor acs.org
Pyrazole N1-position1-ArylmethylInhibition of A549 cell growth (anticancer)Anticancer nih.gov

The carboxamide group at the 3-position of the pyrazole ring is a key pharmacophoric feature, playing a pivotal role in ligand-target recognition through hydrogen bonding and other non-covalent interactions. mdpi.comacs.org This moiety can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling it to form strong and specific interactions with amino acid residues in the binding site of a target protein. mdpi.com

In studies of pyrazole-carboxamide derivatives as trypanocidal agents, the carboxamide group was found to interact via hydrogen bonds with key residues in the active site of the target enzyme, cruzipain. mdpi.com The orientation and accessibility of this carboxamide group are critical; alterations that shift its position can drastically reduce biological activity. mdpi.com

Furthermore, modifications to the amide substituent can significantly influence potency and selectivity. For example, in the development of CB1 receptor antagonists, a piperidinyl carboxamide at the 3-position was found to be optimal for high potency. acs.org The nature of the group attached to the amide nitrogen can modulate properties such as lipophilicity and polar surface area, which in turn affect the compound's pharmacokinetic profile. nih.govnih.gov

The table below illustrates the importance of the carboxamide moiety and its substituents in various classes of biologically active pyrazole derivatives.

Compound Series Carboxamide Moiety Feature Role in Biological Activity Target Class Reference
Pyrazole-3-carboxamidesCentral positioning between pyrazole and benzimidazole (B57391) ringsHydrogen bonding with active site residues (ASP161, SER25, GLY23)Trypanocidal (Cruzipain inhibitors) mdpi.com
Diaryl-pyrazole-3-carboxamidesPiperidinyl carboxamideContributes to high potencyCannabinoid Receptor Antagonists acs.org
1-Ethylpyrazole-3-carboxamidesVaried amide substituentsModulation of HIF-1 inhibitory activityAnticancer (HIF-1 inhibitors) nih.gov
Pyrazole-4-carboxamidesN-aryl substituentsAntifungal activityAntifungal (SDHI) researchgate.net

Stereochemical Influence on Potency and Selectivity

While this compound itself is achiral, the introduction of chiral centers in its analogues can have a profound impact on their biological activity. Stereoisomers of a compound can exhibit significantly different potencies and selectivities for their biological targets due to the three-dimensional nature of ligand-receptor interactions.

For instance, in a study of pyrazole-containing inhibitors of the PD-1/PD-L1 interaction, the stereochemical configuration of a tail moiety attached to the core structure was shown to influence the inhibitory effect. acs.org One stereoisomer displayed substantially greater activity than its enantiomer, highlighting the importance of a specific spatial arrangement for optimal binding. acs.org This underscores the principle that even if the core scaffold is achiral, the introduction of stereocenters in the substituents can lead to stereospecific biological activity.

Conformational Analysis and its Implications for Activity

The pyrazole ring itself is a planar aromatic system. ias.ac.in However, the substituents at the N1, C3 (carboxamide), and C5 positions can rotate around their single bonds, leading to different spatial arrangements. The preferred conformation can be influenced by steric hindrance and electronic interactions between the substituents.

In the context of DNA-binding 1H-pyrazole-3-carboxamide derivatives, the molecule's ability to adopt a planar and elongated conformation is crucial for its insertion into the DNA minor groove. jst.go.jp The carboxamide linkage contributes to this chain-like shape, and a rigid, planar aromatic system conjugated to it facilitates effective stacking interactions with DNA base pairs. jst.go.jp Any structural modification that disrupts this preferred conformation would likely lead to a decrease in DNA-binding affinity and, consequently, biological activity.

Biological Activities and Mechanistic Elucidations Preclinical and Molecular Level of N,5 Dimethyl 1h Pyrazole 3 Carboxamide

Enzyme and Receptor Inhibition Studies

The pyrazole (B372694) carboxamide scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a diverse range of enzymes and receptors.

Derivatives of 1H-pyrazole-3-carboxamide have demonstrated inhibitory activity against several key enzyme families.

Kinases: A series of 1-H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, with IC50 values in the nanomolar range. nih.gov Specifically, the compound 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, known as FN-1501, is a powerful inhibitor of these kinases. nih.gov Other novel 1H-pyrazole-3-carboxamide derivatives have shown weaker but still present kinase inhibition. jst.go.jp The pyrazole scaffold is recognized as a crucial element for developing kinase inhibitors for treating diseases like cancer and inflammation. nih.gov

Carbonic Anhydrase (CA): Benzenesulfonamides that incorporate pyrazole-carboxamide structures have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govunifi.it These compounds have shown effective inhibition against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govunifi.ittandfonline.comtandfonline.com Certain derivatives exhibit isoform-selective inhibition. nih.govunifi.it

Cyclooxygenase-2 (COX-2): A series of 1,5-diaryl pyrazole-3-carboxamides have been developed as selective COX-2 inhibitors. nih.gov Compounds from this series displayed significant COX-2 inhibitory activity with IC50 values in the low micromolar range and selectivity indices comparable to or better than celecoxib. nih.govnih.gov

Phosphodiesterase (PDE): While specific data on PDE2A is limited, related pyrazole structures have been explored as PDE inhibitors. For instance, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester was identified as a weak inhibitor of PDE4D, but its derivatives showed significantly enhanced potency. lbl.gov The broader class of PDE inhibitors is targeted for a range of diseases, including those affecting the nervous, cardiovascular, and respiratory systems. nih.govfrontiersin.org

Xanthine (B1682287) Oxidase (XO): Although not direct pyrazole carboxamides, related pyrazolopyrimidine compounds, which are derivatives of allopurinol, have been identified as reasonably good inhibitors of xanthine oxidase. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): In the context of antifungal activity, numerous pyrazole carboxamide derivatives have been designed and found to act as potent succinate dehydrogenase inhibitors (SDHIs). nih.govacs.org

No specific inhibitory activities against α-Glucosidase or α-Amylase by N,5-Dimethyl-1H-pyrazole-3-carboxamide or its close analogues were detailed in the reviewed literature.

The mechanisms by which these pyrazole derivatives inhibit their target enzymes are often elucidated through kinetic studies and molecular modeling.

For carbonic anhydrase , synthesized pyrazole derivatives have demonstrated inhibition constants (Ki) in the low nanomolar range against hCA I (5.13–16.9 nM) and hCA II (11.77–67.39 nM). tandfonline.comtandfonline.com Molecular docking studies suggest that these compounds bind effectively within the active site of the enzymes. tandfonline.comtandfonline.com

In kinase inhibition , the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore that interacts with the hinge region of the kinase. nih.gov For FLT3 and CDK inhibitors like FN-1501, IC50 values are in the nanomolar range. nih.gov

COX-2 selective 1,5-diaryl pyrazole carboxamides have shown IC50 values for COX-2 inhibition between 0.82 and 1.12 µM, with selectivity indices (SI) as high as 18, compared to an SI of 8 for the standard drug celecoxib. nih.gov

For PDE4D , crystallographic studies show the pyrazole ring of the inhibitor is sandwiched within a hydrophobic clamp formed by two amino acid residues (F372 and I336), and the carbonyl oxygen of the carboxamide forms a hydrogen bond with a glutamine residue (Q369). lbl.gov

Some pyrazole-3-carboxamide derivatives also exhibit anticancer activity through a different mechanism: DNA binding . Studies have shown that certain derivatives can bind to the minor groove of DNA and induce cleavage of supercoiled plasmid DNA, suggesting DNA could be a direct therapeutic target. jst.go.jpnih.gov

Antimicrobial Efficacy

The pyrazole carboxamide scaffold is a foundation for developing new agents to combat microbial infections.

Certain pyrazole-3-carboxamide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive organisms. nih.gov In studies, these compounds showed growth inhibition zones up to 18 mm, with Minimum Inhibitory Concentration (MIC) values ranging from 16 µg/mL to 32 µg/mL. nih.gov Other related pyrazole compounds have been reported to possess broad-spectrum antibacterial properties, with some showing efficacy against resistant strains like MRSA and emerging pathogens. nih.gov

Table 1: Antibacterial Activity of Pyrazole-3-Carboxamide Derivatives

Bacterial StrainCompound TypeMIC (µg/mL)Reference
Bacillus subtilisPyrazole-3-carboxamide derivative32 nih.gov
Enterococcus faecalisPyrazole-3-carboxamide derivative32 nih.gov
Staphylococcus aureusPyrazole-3-carboxamide derivative32 nih.gov
Streptococcus pyogenesPyrazole-3-carboxamide derivative16 nih.gov

Novel pyrazole carboxamide derivatives have been intensively researched as potent fungicides. nih.gov One derivative containing a diarylamine scaffold showed an EC50 value of 0.022 mg/L against Rhizoctonia solani, the fungus that causes rice sheath blight. nih.gov Another series incorporating a benzimidazole (B57391) group was effective against Botrytis cinerea, with EC50 values as low as 0.56 µg/mL. nih.gov

The primary mode of action for many of these antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH or Complex II) in the mitochondrial respiratory chain. nih.govacs.orgnih.gov This inhibition disrupts cellular energy production. Furthermore, microscopic examination has revealed that these compounds can cause significant morphological changes to the fungal mycelium, including destruction of cell walls and membranes, leakage of cellular contents, and shrinkage and roughening of hyphal surfaces. nih.govnih.gov These effects are also linked to a decrease in the mitochondrial membrane potential. nih.gov

Anticancer and Antiproliferative Research (In vitro Cell Lines and Non-Human In vivo Models)

The antiproliferative effects of pyrazole-based compounds are a major area of cancer research. nih.gov Derivatives of 1H-pyrazole-3-carboxamide have shown significant inhibitory activity against various cancer cell lines. jst.go.jp For example, synthesized derivatives were effective against human colon carcinoma (HCT116) and human liver carcinoma (HepG2) cell lines. jst.go.jp

The mechanisms behind this anticancer activity are often linked to the inhibition of essential cellular regulators. The pyrazole-based kinase inhibitor FN-1501 demonstrates potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line, with an IC50 of 0.008 μM. nih.gov In a nude mouse xenograft model with MV4-11 cells, this compound induced tumor regression. nih.gov Another study found that a pyrazole carbaldehyde derivative was a potent PI3 kinase inhibitor, showing excellent cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 0.25 μM. nih.gov

Beyond enzyme inhibition, some 1H-pyrazole-3-carboxamide derivatives are believed to exert their anticancer effects by directly interacting with DNA. jst.go.jpnih.gov These compounds have been shown to bind to DNA and cause cleavage of plasmid DNA, suggesting a mechanism that could contribute to their inhibition of cell proliferation. jst.go.jpnih.gov

Table 2: In Vitro Anticancer Activity of Pyrazole Carboxamide Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 ValueReference
FN-1501MV4-11Acute Myeloid Leukemia0.008 µM nih.gov
Pyrazole Carbaldehyde DerivativeMCF7Breast Cancer0.25 µM nih.gov
5-alkylated selanyl-1H-pyrazole derivative (Compound 54)HepG2Liver Cancer13.85 µM nih.gov
(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)thiourea derivativeTHP1Acute Monocytic Leukemia40.34 µM nih.gov

Inhibition of Cancer Cell Line Proliferation and Viability

Pyrazole derivatives are a significant area of research in oncology due to their demonstrated ability to inhibit the growth of various cancer cell lines. nih.gov Studies have shown that the substitution pattern on the pyrazole ring plays a crucial role in determining the cytotoxic potential and selectivity of these compounds. nih.gov

Research into various 1H-pyrazole-3-carboxamide derivatives has revealed their antiproliferative effects. For instance, certain novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. nih.gov While specific data for this compound is part of a broader class of compounds, the general findings for related structures are noteworthy. For example, pyrazole-5-carboxamide derivatives have shown significant inhibition against cell lines like A549 at a concentration of 10 µM. nih.gov Similarly, other pyrazole derivatives have been effective against a panel of cancer cell lines including BGC823, Hela, MCF7, A549, Molt-4, U937, K562, and HT1080. nih.gov

The following table summarizes the anticancer activity of various pyrazole carboxamide derivatives, providing context for the potential of this compound.

Derivative ClassCell Line(s)Observed ActivityReference
Pyrazole-5-carboxamidesA549Significant inhibition at 10 µM nih.gov
1,3-Disubstituted PyrazolesBGC823, Hela, MCF7, A549, Molt-4, U937, K562, HT1080Acceptable selectivity and anticancer potential nih.gov
4-Benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamidesHepG2, Jurkat, DLD-1Significant kinase inhibition potential nih.gov

Investigations into Cellular Mechanisms (e.g., DNA Interaction/Binding, Apoptosis, Autophagy, Cell Cycle Arrest)

The anticancer effects of pyrazole derivatives are often underpinned by their interaction with fundamental cellular processes. One of the key mechanisms investigated is their ability to bind to DNA. Studies on novel 1H-pyrazole-3-carboxamide derivatives have explored their DNA-binding interactions as a potential antitumor mechanism. nih.gov These investigations have included DNA minor groove binding models and spectroscopic methods to determine binding affinity. nih.gov For example, a specific derivative, pym-5, demonstrated a high DNA-binding affinity and was shown to affect DNA conformation and induce cleavage of supercoiled plasmid DNA. nih.gov This suggests that DNA can be a direct target for this class of compounds. nih.gov

Apoptosis and autophagy are two critical and interconnected pathways that regulate cell fate. nih.gov Autophagy can either promote cell survival or, in some contexts, lead to cell death. nih.gov The interplay between these two processes is crucial in the response of cancer cells to therapeutic agents. nih.gov The p53 tumor suppressor protein is a key regulator of both apoptosis and autophagy, often activated in response to cellular stress, including DNA damage. nih.gov While direct studies on this compound's role in these pathways are not specified, the known DNA-interacting properties of related pyrazole carboxamides suggest a potential to trigger such downstream events. nih.gov

Efficacy in Relevant Animal Models (excluding human clinical studies)

While specific in-vivo animal model data for this compound in the context of cancer is not detailed in the provided search results, the broader class of pyrazole derivatives has been evaluated in animal models for other biological activities. For instance, some pyrazole derivatives have shown anti-inflammatory and analgesic activities in rat models. nih.gov These studies provide a basis for the potential in-vivo efficacy of pyrazole compounds, though specific anticancer animal model studies for the compound of interest are needed for a complete picture.

Antioxidant and Free Radical Scavenging Activities

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.gov Pyrazole derivatives have been recognized for their antioxidant properties. nih.gov The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov

The antioxidant potential of chemical compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gove3s-conferences.org In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. e3s-conferences.org The ABTS assay is another common method that measures the ability of a compound to scavenge the ABTS radical cation. nih.gov

Studies on various pyrazole-based compounds have demonstrated their capacity to scavenge these radicals. For instance, pyrazole-based sulfonamide derivatives have been investigated for their antioxidant activity using the DPPH method, with ascorbic acid used as a reference standard. nih.gov Similarly, other pyrazole derivatives have shown good DPPH radical scavenging activity. nih.gov The ABTS assay is often considered more sensitive due to faster reaction kinetics. nih.gov

The following table outlines the use of these assays for evaluating pyrazole derivatives.

AssayPrincipleApplication to PyrazolesReference
DPPHMeasures hydrogen-donating ability to scavenge the DPPH radical.Used to evaluate the antioxidant activity of pyrazole-based sulfonamides and other pyrazole derivatives. e3s-conferences.orgnih.gov
ABTSMeasures the ability to scavenge the ABTS radical cation.A sensitive method used to identify the antioxidant activity of various compounds, including those with a pyrazole core. nih.gov

Beyond direct radical scavenging, the antioxidant effects of compounds can be mediated through the modulation of cellular antioxidant defense systems. The human body possesses enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to detoxify free radicals. nih.gov Some pyrazole compounds have been shown to prevent oxidative stress by enhancing the activity of these antioxidant enzymes. nih.gov For example, the pyrazole compound edaravone (B1671096) is a known antioxidant used to protect against cerebral infarction. nih.gov

Other Biological Modulations and Potential Research Applications

The versatile structure of the pyrazole carboxamide scaffold has led to its exploration in various other biological contexts beyond cancer and antioxidant activity. Notably, pyrazole carboxamides are widely utilized in agriculture as insecticides and fungicides. nih.gov This highlights the broad biological activity of this class of compounds.

Research has shown that pyrazole-5-carboxamide derivatives can exhibit potent insecticidal activity against various pests. nih.govmdpi.com For example, certain derivatives have shown efficacy against pests with piercing-sucking mouthparts. nih.gov Additionally, some N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides have demonstrated moderate antifungal activities against phytopathogenic fungi. mdpi.com These findings underscore the potential for this compound and its analogs to be investigated for a range of applications in agrochemical research. researchgate.net

Inhibition of Soil Nitrification Processes for Agrochemical Development

There is no available scientific literature detailing the role of this compound as an inhibitor of soil nitrification processes. While related compounds such as 3,5-dimethylpyrazole (B48361) (DMP) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP) are well-documented as nitrification inhibitors, no studies were found that specifically investigate the efficacy or mechanism of action of this compound for this application.

Role as Lead Compounds for Skeletal Muscle Relaxant Mechanisms

A thorough search of pharmacological and medicinal chemistry literature revealed no studies that identify or evaluate this compound as a lead compound for the development of skeletal muscle relaxants. There is no information on its mechanism of action or potential efficacy in this therapeutic area.

Preclinical Studies in Metabolic Disorders (e.g., Antidiabetic Activity)

No preclinical studies investigating the antidiabetic activity or any other effects on metabolic disorders for this compound could be located. The scientific literature on pyrazole derivatives in the context of metabolic diseases does not specifically mention or provide data for this compound.

Computational Chemistry and Molecular Modeling for N,5 Dimethyl 1h Pyrazole 3 Carboxamide

Quantum Mechanical Studies and Electronic Structure Analysis (e.g., DFT Calculations, Frontier Molecular Orbitals)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic characteristics of pyrazole-carboxamide derivatives. These calculations elucidate the molecular structure, stability, and reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (Egap) between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

DFT calculations have been performed on various pyrazole (B372694) derivatives to determine these properties. For instance, studies on compounds like (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole show a clear correlation between theoretical and experimental data. The distribution of HOMO and LUMO is often spread across different moieties of the molecule. In some pyrazole-carboxamides, the HOMO is delocalized over the entire system, while the LUMO may be localized on specific parts, such as a naphthyl moiety or across the pyrazole and hydrazide units. jcsp.org.pk

The energy levels of these orbitals are significantly influenced by the molecule's chemical structure. For example, extending the π-conjugated system in a pyrazole derivative can lower the energy levels of the FMOs. jcsp.org.pk A lower LUMO energy can facilitate electron flow and make the compound less susceptible to oxidation, thereby increasing its stability. jcsp.org.pk

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Method
Pyrazole-carboxamide Derivative 1 -5.67 -1.79 3.88 DFT jcsp.org.pk
Pyrazole-carboxamide Derivative 2 - - 4.93 - 5.07 PBE0-D3BJ/def2-TZVP researchgate.net
3-(2-furyl)-1H-pyrazole-5-carboxylic acid - - - B3LYP/6-31G(d) nih.gov

Note: The specific values are highly dependent on the exact molecular structure and the computational method used.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how pyrazole-carboxamide derivatives might interact with biological targets such as enzymes or DNA.

Studies have explored the docking of pyrazole-carboxamides into the active sites of various proteins, including carbonic anhydrase (CA), Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), and Heat Shock Protein 90α (Hsp90α). nih.govekb.egresearchgate.net These simulations are instrumental in predicting binding modes and affinities, guiding the design of more potent and selective inhibitors.

Docking simulations provide scoring functions to estimate the binding affinity between a ligand and its target. For example, pyrazole-carboxamide derivatives have been docked into human carbonic anhydrase I and II (hCA I and hCA II), yielding Ki values in the micromolar to nanomolar range. nih.govnih.gov Similarly, docking against EGFR-TK has shown stable complexes with binding energy scores comparable to known inhibitors like erlotinib. ekb.eg

The simulations map the specific interactions that stabilize the ligand-protein complex. These interactions are typically a combination of:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the amide or pyrazole nitrogen atoms.

Hydrophobic Interactions: Formed between aromatic rings of the ligand and nonpolar residues of the target.

Pi-Pi or Pi-Cation Interactions: Stacking interactions between aromatic systems.

In one study, a pyrazole-carboxamide derivative was predicted to bind to the DNA minor groove, a prediction that was later supported by spectroscopic experiments. jst.go.jpnih.gov

A significant outcome of docking simulations is the identification of key amino acid residues in the target's active site that are critical for binding. For instance, when docked into EGFR-TK, a 1,5-diarylpyrazole carboxamide derivative was found to form hydrogen bonds with LYS 721 and GLU 638 residues. ekb.eg In studies with carbonic anhydrase, interactions with zinc ions in the active site and with residues like His94, His96, and Thr199 are often observed. nih.govnih.gov Identifying these "hotspots" is vital for structure-based drug design, as modifications to the ligand can be made to enhance interactions with these specific residues.

Table 2: Examples of Predicted Interactions for Pyrazole-Carboxamide Derivatives

Target Protein Key Interacting Residues Types of Interaction Reference
Carbonic Anhydrase II (hCA II) His94, His96, His119, Thr199, Zn2+ Hydrogen bonds, coordination nih.govnih.gov
EGFR-Tyrosine Kinase LYS 721, GLU 638 Hydrogen bonds ekb.eg
DNA Minor Groove Hydrogen bonds, Van der Waals jst.go.jpnih.gov

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted docking pose and to explore the conformational flexibility of both the ligand and the protein.

For pyrazole-carboxamide derivatives, MD simulations have been conducted for periods up to 50 nanoseconds to validate docking results. nih.govnih.gov These simulations have shown that potent inhibitors form stable complexes within the binding sites of their target receptors, such as hCA I and hCA II. The analysis typically reveals only minor conformational changes and fluctuations for the ligand, indicating that the binding mode predicted by docking is stable and energetically favorable over time. nih.govnih.gov This adds a higher level of confidence to the predictions made by static docking models.

In Silico Prediction of Biological Pathways and Mechanistic Insights

Computational tools are also employed to predict the potential biological targets and pathways for novel compounds. Servers like PharmMapper can take the structure of a compound and screen it against a database of pharmacophore models to identify potential protein targets. researchgate.net This approach was used to identify Heat Shock Protein 90α (Hsp90α) as a potential target for a series of pyrazole-containing imide derivatives, suggesting a possible anticancer mechanism. researchgate.net

Furthermore, in silico studies can provide mechanistic insights. The investigation of pyrazole derivatives binding to DNA suggested that their antitumor activity could be linked to their ability to interact with and potentially damage genetic material. jst.go.jpnih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a key part of the in silico workflow, helping to identify compounds with favorable drug-like properties and low potential for toxicity at an early stage. nih.govnih.gov

Theoretical Investigations of Spectroscopic Properties and Crystal Packing

Computational methods are valuable for predicting and interpreting spectroscopic data. DFT calculations can be used to compute theoretical vibrational frequencies (FT-IR), which can then be compared with experimental spectra to confirm the molecular structure. Studies on pyrazole derivatives have shown a high correlation between the calculated and experimental vibrational modes, aiding in the assignment of complex spectra. Similarly, theoretical NMR chemical shifts can be calculated to assist in structure elucidation. nih.gov

The analysis of crystal structures is another area where computational modeling provides key insights. Theoretical studies can explore the intermolecular forces that govern crystal packing. For various pyrazole-carboxamide compounds, analysis has revealed that the crystal lattice is stabilized by a network of intermolecular hydrogen bonds, such as N–H···O and N–H···N interactions. mdpi.comnih.gov These interactions link individual molecules into larger two-dimensional or three-dimensional networks, defining the solid-state structure of the compound. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for N,5 Dimethyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques: ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N,5-Dimethyl-1H-pyrazole-3-carboxamide. By combining one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved. researchgate.netthieme-connect.de

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a typical this compound structure, distinct signals are expected for the methyl groups (N-CH₃ and C₅-CH₃), the pyrazole (B372694) ring proton (H₄), and the amide protons (-CONH₂). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments, including the carbonyl carbon of the amide and the carbons of the pyrazole ring. rsc.orgnanobioletters.com

2D NMR Techniques: To resolve ambiguities and confirm the structure, various 2D NMR techniques are utilized. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It helps in tracing the proton-proton networks within the molecule. sdsu.eduresearchgate.net For instance, it can confirm the connectivity within substituent groups if they are more complex than a methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduresearchgate.net It is crucial for assigning specific proton resonances to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). thieme-connect.desdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the carboxamide group to the pyrazole ring at the C₃ position. thieme-connect.de

Table 1: Representative NMR Data for a Pyrazole Carboxamide Derivative

Technique Signal Typical Chemical Shift (δ, ppm) Description
¹H NMR N-CH₃ 3.8 - 4.0 Singlet
C₅-CH₃ 2.2 - 2.5 Singlet
Pyrazole H₄ 6.0 - 6.6 Singlet
Amide NH₂ 7.0 - 8.5 Broad singlet
¹³C NMR N-CH₃ 35 - 40
C₅-CH₃ 10 - 15
Pyrazole C₃ 145 - 150
Pyrazole C₄ 105 - 110
Pyrazole C₅ 140 - 145

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution patterns on the pyrazole ring. researchgate.netrsc.orgwhiterose.ac.uk

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds.

FTIR Spectroscopy: FTIR analysis is particularly effective for identifying characteristic stretching and bending vibrations. In the spectrum of a pyrazole carboxamide, key absorption bands confirm the presence of the amide and pyrazole functionalities. For example, the N-H stretching vibrations of the primary amide appear as one or two bands in the 3200-3400 cm⁻¹ region. The C=O stretching vibration of the amide group gives rise to a strong absorption band, typically around 1640-1680 cm⁻¹. Vibrations associated with the pyrazole ring (C=N, C=C stretching) also appear in the fingerprint region (below 1500 cm⁻¹). whiterose.ac.ukresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹)
N-H Stretch (Amide) FTIR 3200 - 3400
C-H Stretch (Methyl, Aromatic) FTIR/Raman 2850 - 3100
C=O Stretch (Amide I) FTIR/Raman 1640 - 1680
N-H Bend (Amide II) FTIR 1580 - 1620

Note: These values are characteristic ranges and the exact position of the peaks can be influenced by intermolecular interactions, such as hydrogen bonding. whiterose.ac.ukchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. It involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition by providing a highly accurate molecular weight. rsc.org The mass spectrum will show a prominent peak for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). rsc.orgresearchgate.net

Analysis of the fragmentation pattern provides further structural confirmation. The molecule can break apart in predictable ways upon ionization. Common fragmentation pathways for pyrazole carboxamides may include the loss of the amide group (-CONH₂), the cleavage of methyl groups, or the rupture of the pyrazole ring itself.

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₉N₃O)

Ion Formula Predicted m/z Description
[M+H]⁺ C₆H₁₀N₃O⁺ 140.08 Protonated Molecular Ion
[M]⁺˙ C₆H₉N₃O⁺˙ 139.07 Molecular Ion
[M-NH₂]⁺ C₆H₇N₂O⁺ 123.05 Loss of amino group

| [M-CONH₂]⁺ | C₅H₇N₂⁺ | 95.06 | Loss of carboxamide group |

Note: The molecular weight of this compound is 139.16 g/mol . nih.gov

X-ray Crystallography for Solid-State Structural Determination and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. researchgate.net

For pyrazole derivatives, X-ray crystallography can confirm the planarity of the pyrazole ring and determine the conformation of the carboxamide substituent relative to the ring. cardiff.ac.uk A key feature often revealed in the crystal structures of carboxamides is the presence of extensive intermolecular hydrogen bonding. researchgate.netnih.gov In the case of this compound, the amide protons (N-H) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms can act as acceptors, leading to the formation of complex three-dimensional networks in the crystal lattice. nih.gov

Table 4: Representative Crystallographic Data for a Pyrazole Derivative

Parameter Description
Crystal System Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). cardiff.ac.uk
Space Group Defines the symmetry elements within the crystal (e.g., P2₁/c). cardiff.ac.uk
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal.
Hydrogen Bonds Details of intermolecular interactions (e.g., N-H···O, N-H···N), including donor-acceptor distances and angles. nih.gov

| Molecular Conformation | Torsional angles defining the orientation of substituents relative to the pyrazole ring. |

Note: Data is highly specific to the crystallized compound and conditions.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of pyrazole derivatives.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the compound as it elutes, producing a chromatogram.

For this compound, a reversed-phase HPLC method (using a non-polar stationary phase and a polar mobile phase) would typically be employed. The purity of the sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The technique is also invaluable for separating the target compound from starting materials, by-products, or isomers during process optimization and quality control. thermofisher.comnih.gov

Table 5: Example HPLC Method for Purity Analysis

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Water and Acetonitrile (with optional modifiers like formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm)

| Purity Specification | e.g., >98% (by peak area) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the values calculated from the proposed molecular formula.

This method serves as a crucial check for the purity and identity of a newly synthesized compound. For this compound (C₆H₉N₃O), the calculated mass percentages of carbon, hydrogen, and nitrogen would be compared against the experimental results. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the assigned empirical and molecular formula. nanobioletters.comresearchgate.netnih.gov

Table 6: Elemental Analysis Data for this compound (C₆H₉N₃O)

Element Calculated Mass % Found Mass % (Hypothetical)
Carbon (C) 51.79 51.65
Hydrogen (H) 6.52 6.59
Nitrogen (N) 30.20 30.11

Potential Research Applications and Future Directions for N,5 Dimethyl 1h Pyrazole 3 Carboxamide

Role as a Privileged Scaffold in Preclinical Drug Discovery and Lead Optimization

The pyrazole (B372694) carboxamide core, including N,5-Dimethyl-1H-pyrazole-3-carboxamide, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its unique chemical structure—a five-membered aromatic ring with two adjacent nitrogen atoms—which allows it to bind to a wide range of biological targets with high affinity. nih.gov The polarity and reactivity imparted by the nitrogen atoms, combined with the numerous possibilities for substitution on the pyrazole ring, provide a versatile framework for designing novel therapeutic agents. nih.gov This structural adaptability has enabled the development of pyrazole derivatives with diverse pharmacological activities, including anti-inflammatory, anti-convulsant, and anti-tumor effects.

In preclinical drug discovery, the pyrazole carboxamide scaffold serves as an excellent starting point for lead optimization. acs.org Researchers can systematically modify the scaffold to enhance properties like target binding affinity, selectivity, and metabolic stability. nih.govacs.org For instance, medicinal chemistry campaigns have focused on modifying various positions of the pyrazole ring to explore the chemical space and improve the structure-activity relationship (SAR). acs.orgnih.gov This iterative process has led to the identification of potent and selective inhibitors for critical anticancer targets such as EGFR, VEGFR-2, CDKs, and Aurora kinases. nih.govmdpi.comnih.gov The success of this scaffold is evident in the development of numerous pyrazole-based compounds that have advanced into clinical trials and commercial use, including the anticancer drug Pazopanib and the anti-inflammatory agent Celecoxib. nih.gov

Examples of Pyrazole Carboxamide Derivatives in Drug Discovery

Compound TypeTarget/ApplicationKey FindingReference
Pyrazole-4-carboxamide analoguesAurora kinase A/B inhibitors (Anticancer)Compound 6k showed high cytotoxicity against HeLa and HepG2 cells with IC50 values of 0.43 μM and 0.67 μM, respectively. nih.gov nih.gov
1,5-Diarylpyrazole carboxamide derivativesEGFR-TK inhibitors (Anticancer)Compound 5c exhibited significant cytotoxic effects against K-562 and Hep-G2 cancer cell lines, comparable to the control drug. ekb.eg ekb.eg
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6 inhibitor (Acute Liver Injury)Compound 6 showed excellent selective HDAC6 inhibition (IC50 = 4.95 nM) and degradation activity (DC50 = 0.96 nM). nih.gov nih.gov
1-Methyl-1H-pyrazole-5-carboxamidesInhibitors of Haemonchus contortus (Veterinary Parasiticide)Medicinal chemistry optimization led to a compound with an IC50 of 0.01 μM for inhibiting larval development. nih.gov nih.gov

Applications in Agrochemical Research and Development

Pyrazole carboxamides are extensively utilized in the development of modern agrochemicals, particularly as potent fungicides. nih.govscielo.br Many commercial pesticides contain the pyrazole nucleus, which is effective in protecting a wide range of crops from various diseases and pests. scielo.br A significant class of these fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net The structure of SDHIs typically includes a polar segment, a hydrophobic core, and an amide bridge, and pyrazole-4-carboxamides have proven to be an effective structural framework for developing these inhibitors. researchgate.net

Research has shown that modifying the amide side chain of pyrazole-4-carboxamides is a successful strategy for creating new SDHI fungicides. researchgate.net These compounds work by targeting the succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, disrupting their energy production. researchgate.netnih.gov For example, novel pyrazole carboxamides containing a diarylamine scaffold have demonstrated excellent antifungal activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. researchgate.netnih.gov In addition to fungicidal activity, certain pyrazole-5-carboxamide derivatives have shown significant insecticidal properties against pests with piercing-sucking mouthparts, which are often resistant to traditional insecticides. nih.gov This dual activity highlights the versatility of the pyrazole carboxamide scaffold in crop protection. nih.gov

Pyrazole Carboxamides in Agrochemical Applications

Compound ClassApplicationTarget Organism/DiseaseKey FindingReference
Pyrazole-5-carboxamide (4a) and Pyrazole-4-carboxamide (4b) derivativesInsecticide & FungicidePests (e.g., Aphis craccivora) and FungiThe position of the carboxamide group on the pyrazole ring influences selectivity; 5-carboxamides showed higher insecticidal activity, while 4-carboxamides showed stronger fungicidal activity. nih.gov nih.gov
Pyrazole carboxamide containing a diarylamine scaffoldFungicide (SDHI)Rhizoctonia solani (Rice Sheath Blight)Compound SCU3038 showed better in vivo antifungal activity (EC50 = 0.95 mg/L) than commercial fungicides fluxapyroxad (B1673505) and thifluzamide. researchgate.net researchgate.net
N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideFungicideRhizoctonia solaniThe compound (SCU2028) had an EC50 value of 0.022 mg/L and was found to target both complex II and complex IV in the fungal respiratory chain. nih.gov nih.gov
Trifluoromethyl pyrazole acyl thiourea (B124793) derivativesFungicideFusarium oxysporum, Corynespora mazei, Botrytis cinereaSome of the synthesized compounds showed significant control of fungal growth at concentrations as low as 10 mg/L. researchgate.net researchgate.net

Utilization as a Chemical Intermediate for the Synthesis of More Complex Molecules

The this compound structure and its precursors are valuable chemical intermediates for constructing more complex molecules. wikipedia.org The pyrazole ring itself can be synthesized through the condensation of materials like acetylacetone (B45752) and hydrazine (B178648). wikipedia.org Once formed, the pyrazole carboxamide derivative can undergo further reactions. For example, the Vilsmeier-Haack reaction can be performed on a pyrazolone (B3327878) to generate a chloropyrazole carbaldehyde, which then serves as a building block for a variety of pyrazole-carboxamide derivatives. scielo.br

These intermediates are crucial in multi-step syntheses common in both pharmaceutical and agrochemical research. The synthesis of 1,5-diaryl-1H-pyrazole-3-carboxylates, for instance, involves the initial formation of a β-diketone followed by cyclization with phenylhydrazine, which is then converted to the final carboxamide product. ekb.eg The reactivity of the pyrazole ring and its substituents allows for the systematic construction of libraries of compounds for screening purposes, making it a foundational element in combinatorial chemistry and drug discovery pipelines. mdpi.com

Emerging Non-Biological Applications (e.g., Fluorescent Agents, Dyes, Material Science)

While the primary focus of pyrazole carboxamide research has been biological, emerging applications in other fields are gaining attention. Pyrazole derivatives, in general, have been noted for their use as fluorescent substances and dyes. Their heterocyclic aromatic structure provides a basis for creating compounds with useful photophysical properties.

In the realm of material science, specific pyrazole derivatives have been developed for applications in polymer chemistry. One such example is Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, which functions as a chain transfer agent (CTA) in a process known as reversible addition-fragmentation chain-transfer (RAFT) polymerization. sigmaaldrich.com This compound allows for the controlled growth of polymer chains, enabling the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.com It is particularly useful for the polymerization of acrylates, acrylamides, and styrenes, demonstrating the utility of the pyrazole scaffold beyond its traditional biological roles. sigmaaldrich.com

Current Challenges and Bottlenecks in Pyrazole Carboxamide Research

Despite the broad utility of pyrazole carboxamides, researchers face several challenges. A significant bottleneck in both pharmaceutical and agrochemical applications is the development of resistance. nih.govbohrium.com In oncology, tumors can develop resistance to pyrazole-based inhibitors, limiting their long-term efficacy. nih.gov Similarly, in agriculture, the frequent use of SDHI fungicides has led to resistance in certain fungal pathogens, necessitating the design of new compounds with different binding modes or mechanisms of action. bohrium.com

Another major hurdle is achieving favorable pharmacological profiles. While a compound may show high potency in vitro, issues such as moderate metabolic stability can hinder its development as a viable drug. acs.org The optimization process must therefore balance potency with essential drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), which can be a complex and resource-intensive undertaking. nih.gov Furthermore, synthesizing complex substituted pyrazoles can be challenging, sometimes requiring multi-step procedures with variable yields, which can slow down the discovery and development process. scielo.br

Proposed Future Research Avenues and Innovative Methodologies

The future of pyrazole carboxamide research is poised to move in several innovative directions. To combat drug resistance and improve therapeutic outcomes, future efforts will likely focus on developing combination therapies, where pyrazole-based agents are used alongside other drugs to achieve synergistic effects. nih.gov

Novel drug development modalities are also being explored. This includes the design of antibody-drug conjugates (ADCs) that use the pyrazole small molecule to target cancer cells more specifically, and the creation of Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of target proteins rather than just inhibiting them. nih.govnih.gov

In agrochemical research, future work will continue to focus on discovering compounds that can overcome existing resistance mechanisms. nih.govresearchgate.net This involves designing molecules that target different sites on an enzyme or even different biological pathways altogether. nih.gov There is also an emphasis on enhancing the biological activity and selectivity of these compounds to create more effective and environmentally safer pesticides and fungicides. nih.gov The continued exploration of the pyrazole scaffold's vast chemical space, aided by computational tools like molecular docking and quantitative structure-activity relationship (3D-QSAR) studies, will be crucial for guiding the synthesis of next-generation compounds. nih.govacs.orgacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing N,5-Dimethyl-1H-pyrazole-3-carboxamide derivatives?

  • Methodology :

  • Multi-step synthesis : Derivatives are synthesized via cyclocondensation reactions. For example, hydrazide derivatives react with substituted phenyl isoxazoles in ethanol under reflux, using potassium hydroxide as a base .
  • Optimization : Adjust reaction time (3–4 hours), temperature (reflux conditions), and solvent polarity (ethanol for solubility). Monitor progress via TLC and purify using column chromatography. Quantitative yields (>90%) are achievable with controlled stoichiometry .
  • Characterization : Confirm intermediates and final products using ¹H NMR (to identify methyl protons at δ 2.3–2.6 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and ESI-MS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

  • Methodology :

  • ¹H NMR : Assign methyl groups (N-CH₃ at δ ~3.1 ppm; C5-CH₃ at δ ~2.5 ppm) and pyrazole ring protons (δ 6.2–7.1 ppm). Coupling patterns distinguish regioisomers .
  • IR Spectroscopy : Identify carboxamide C=O (1640–1680 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234 for the parent compound) .

Q. What in vitro assays are used to evaluate enzyme inhibition by pyrazole carboxamides?

  • Methodology :

  • Enzyme inhibition assays : Use human dihydrofolate reductase (DHFR) or kinases. Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation at 340 nm .
  • Controls : Include reference inhibitors (e.g., doxorubicin for DHFR) and blank reactions to account for solvent effects .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound derivatives?

  • Methodology :

  • Target selection : Use crystallographic data (e.g., PDB ID 1KMS for DHFR) .
  • Software and parameters : AutoDock Vina with Lamarckian GA; grid boxes centered on active sites (e.g., 20 ų for DHFR). Key interactions include hydrogen bonds with Leu22 and hydrophobic contacts with Phe31 .
  • Validation : Compare docking scores (e.g., -8.2 to -10.5 kcal/mol for DHFR inhibitors) with experimental IC₅₀ values. Derivatives with scores <-9.5 kcal/mol typically show sub-µM activity .

Q. How to resolve contradictions in biological activity data among structurally similar derivatives?

  • Methodology :

  • Substituent analysis : Compare electron-withdrawing (e.g., nitro) vs. donating (e.g., methyl) groups. For example, 4-nitrophenyl substituents enhance DHFR inhibition by 3-fold versus methyl .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect regioisomeric impurities (>98% purity required for reliable bioactivity) .
  • Assay standardization : Control pH (7.4 for physiological conditions) and temperature (37°C) to minimize variability .

Q. What strategies address regioisomeric impurities during pyrazole carboxamide synthesis?

  • Methodology :

  • Regioselective catalysts : Use Cu(I) catalysts to favor 1,3-dipolar cycloaddition at the C3 position .
  • Analytical separation : Employ reverse-phase HPLC (5 µm C18, 1 mL/min flow) with UV detection (254 nm) to resolve isomers. Retention times differ by 1–2 minutes .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) confirms regiochemistry .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodology :

  • Systematic substitution : Vary substituents at C3 (e.g., aryl, heteroaryl) and N1 (e.g., alkyl, benzyl). For example, 4-chlorophenyl groups at C3 improve lipophilicity (logP ~2.8 vs. ~1.5 for methyl) .
  • Biological testing : Screen against multiple targets (e.g., kinases, GPCRs) to identify selectivity profiles .
  • Data modeling : Use QSAR with descriptors like Hammett σ (electronic effects) and molar refractivity (steric effects). A parabolic model often fits activity trends (R² >0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.